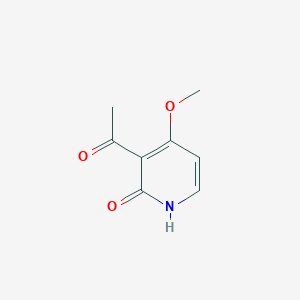3-Acetyl-4-methoxypyridin-2(1H)-one
CAS No.:
Cat. No.: VC13791994
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H9NO3 |
|---|---|
| Molecular Weight | 167.16 g/mol |
| IUPAC Name | 3-acetyl-4-methoxy-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C8H9NO3/c1-5(10)7-6(12-2)3-4-9-8(7)11/h3-4H,1-2H3,(H,9,11) |
| Standard InChI Key | IAOHOWVRPUXJBG-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C(C=CNC1=O)OC |
| Canonical SMILES | CC(=O)C1=C(C=CNC1=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
3-Acetyl-4-methoxypyridin-2(1H)-one belongs to the pyridinone family, a class of compounds known for their electron-deficient aromatic systems and bioisosteric potential. The compound’s IUPAC name, 3-acetyl-4-methoxy-1H-pyridin-2-one, reflects the positions of its acetyl (-COCH₃) and methoxy (-OCH₃) substituents on the pyridinone ring. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| SMILES | CC(=O)C1=C(C=CNC1=O)OC |
| InChI Key | IAOHOWVRPUXJBG-UHFFFAOYSA-N |
| PubChem CID | 72217986 |
The planar structure of the pyridinone core facilitates π-π stacking interactions, while the electronegative oxygen atoms at positions 2 and 4 enhance hydrogen-bonding capabilities.
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis of 3-Acetyl-4-methoxypyridin-2(1H)-one typically involves multistep protocols starting from pyridine derivatives. A representative route includes:
-
Methoxy Introduction: Electrophilic substitution on 4-hydroxypyridin-2-one using methyl iodide or dimethyl sulfate under basic conditions.
-
Acetylation: Friedel-Crafts acylation at the 3-position, employing acetyl chloride and Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane.
Critical Parameters:
-
Temperature control (<0°C during acylation) to prevent side reactions.
Purification and Yield Optimization
Chromatographic techniques (e.g., silica gel column chromatography with ethyl acetate/hexane eluents) are standard for isolating the final product. Reported yields range from 45–65%, contingent on reaction scalability and byproduct formation.
Biological Activities and Mechanistic Hypotheses
Receptor Modulation
The methoxy substituent’s electron-donating effects could enhance binding to G-protein-coupled receptors (GPCRs). In AMP-activated protein kinase (AMPK) activators like ASP4132, pyridinone moieties stabilize interactions with the kinase’s allosteric site . While direct evidence for 3-Acetyl-4-methoxypyridin-2(1H)-one is lacking, its structural similarity suggests possible AMPK modulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume